molecular formula C17H12ClN3O B5787139 2-amino-4-(2-chlorophenyl)-6-(5-methyl-2-furyl)nicotinonitrile

2-amino-4-(2-chlorophenyl)-6-(5-methyl-2-furyl)nicotinonitrile

Cat. No. B5787139
M. Wt: 309.7 g/mol
InChI Key: QUQSGBPPVGQVIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-4-(2-chlorophenyl)-6-(5-methyl-2-furyl)nicotinonitrile, also known as CMF-018, is a novel compound that has gained significant attention in the field of drug discovery and development. This compound has been shown to exhibit potent pharmacological activity against various diseases, including cancer, inflammation, and neurodegenerative disorders. In

Mechanism of Action

The mechanism of action of 2-amino-4-(2-chlorophenyl)-6-(5-methyl-2-furyl)nicotinonitrile is not fully understood. However, it has been proposed that 2-amino-4-(2-chlorophenyl)-6-(5-methyl-2-furyl)nicotinonitrile exerts its pharmacological activity by inhibiting various signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways. These pathways play a crucial role in cell proliferation, inflammation, and apoptosis.
Biochemical and Physiological Effects:
2-amino-4-(2-chlorophenyl)-6-(5-methyl-2-furyl)nicotinonitrile has been shown to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. 2-amino-4-(2-chlorophenyl)-6-(5-methyl-2-furyl)nicotinonitrile has also been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6. Additionally, 2-amino-4-(2-chlorophenyl)-6-(5-methyl-2-furyl)nicotinonitrile has been found to reduce oxidative stress and inflammation in the brain, leading to neuroprotection.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-amino-4-(2-chlorophenyl)-6-(5-methyl-2-furyl)nicotinonitrile is its potent pharmacological activity against various diseases. 2-amino-4-(2-chlorophenyl)-6-(5-methyl-2-furyl)nicotinonitrile has also been shown to have good bioavailability and pharmacokinetic properties. However, one of the limitations of 2-amino-4-(2-chlorophenyl)-6-(5-methyl-2-furyl)nicotinonitrile is its low solubility in water, which may affect its efficacy in vivo.

Future Directions

There are several future directions for the research and development of 2-amino-4-(2-chlorophenyl)-6-(5-methyl-2-furyl)nicotinonitrile. One of the areas of interest is the optimization of the synthesis method to improve the yield and purity of 2-amino-4-(2-chlorophenyl)-6-(5-methyl-2-furyl)nicotinonitrile. Another area of research is the investigation of the mechanism of action of 2-amino-4-(2-chlorophenyl)-6-(5-methyl-2-furyl)nicotinonitrile, which may help in the development of more potent analogs. Additionally, the evaluation of the efficacy of 2-amino-4-(2-chlorophenyl)-6-(5-methyl-2-furyl)nicotinonitrile in vivo and in clinical trials is an important area of future research.

Synthesis Methods

The synthesis of 2-amino-4-(2-chlorophenyl)-6-(5-methyl-2-furyl)nicotinonitrile involves the reaction of 2-chloro-4-(2-nitrophenyl)-5-methylthiazole with 2-amino-5-cyanopyridine in the presence of a palladium catalyst. The resulting product is then treated with 2-chloro-5-methylfuran-3-carbaldehyde to yield 2-amino-4-(2-chlorophenyl)-6-(5-methyl-2-furyl)nicotinonitrile. This synthesis method has been optimized to produce high yields of pure 2-amino-4-(2-chlorophenyl)-6-(5-methyl-2-furyl)nicotinonitrile.

Scientific Research Applications

2-amino-4-(2-chlorophenyl)-6-(5-methyl-2-furyl)nicotinonitrile has shown promising results in various scientific research studies. It has been found to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. 2-amino-4-(2-chlorophenyl)-6-(5-methyl-2-furyl)nicotinonitrile has also shown anti-inflammatory activity by inhibiting the production of inflammatory cytokines. Additionally, 2-amino-4-(2-chlorophenyl)-6-(5-methyl-2-furyl)nicotinonitrile has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

2-amino-4-(2-chlorophenyl)-6-(5-methylfuran-2-yl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O/c1-10-6-7-16(22-10)15-8-12(13(9-19)17(20)21-15)11-4-2-3-5-14(11)18/h2-8H,1H3,(H2,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUQSGBPPVGQVIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NC(=C(C(=C2)C3=CC=CC=C3Cl)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-(2-chlorophenyl)-6-(5-methylfuran-2-yl)pyridine-3-carbonitrile

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